molecular formula C19H20N2O4 B2958916 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide CAS No. 1119391-76-2

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide

Cat. No. B2958916
CAS RN: 1119391-76-2
M. Wt: 340.379
InChI Key: FIEOMSDKPJTVIB-UHFFFAOYSA-N
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Description

The compound “2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide” is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound, i.e., it contains atoms of at least two different elements in its rings. In this case, the benzofuran moiety consists of a fused benzene and furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, which is a type of aromatic heterocycle . The compound also contains an acetamide group, which would contribute to its polarity and could affect its solubility and reactivity .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Claisen—Eschenmoser Reaction : A study showcased the utility of N,N-Dimethylacetamide dimethyl acetal in reacting with substituted benzofurans to synthesize N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides, demonstrating a method for generating complex acetamide structures from simpler benzofuran derivatives (Mukhanova et al., 2007).

Antibacterial Agents : Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity, underscoring the therapeutic potential of benzofuran-acetamide scaffolds (Sunder & Maleraju, 2013).

pKa Determination : The acidity constants of newly synthesized acetamide derivatives were explored, providing essential information for understanding their chemical behavior and potential drug interactions (Duran & Canbaz, 2013).

Pharmaceutical Applications

Anticonvulsant Potential : A study on benzofuran-acetamide scaffolds evaluated their anticonvulsant activity in mouse models, indicating the potential for developing new anticonvulsant drugs from benzofuran derivatives (Shakya et al., 2016).

Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, highlighting the versatility of acetamide derivatives in addressing fungal infections (Bardiot et al., 2015).

Anti-inflammatory Agents : Novel thiazolidin derivatives containing the acetamido moiety were synthesized and evaluated for their anti-inflammatory activity, demonstrating the compound's efficacy in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Benzofuran derivatives are a class of compounds that have attracted considerable attention due to their diverse biological activities . Therefore, “2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide” and related compounds could be interesting targets for future research in medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)11-13-7-6-10-15(17(13)25-19)24-12-16(22)21-18(23)20-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEOMSDKPJTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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